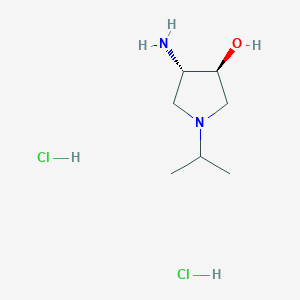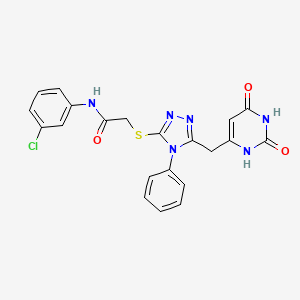![molecular formula C8H15ClN2O B2578893 [5-(2-メチルプロピル)-1,2-オキサゾール-3-イル]メタナミン塩酸塩 CAS No. 2260932-21-4](/img/structure/B2578893.png)
[5-(2-メチルプロピル)-1,2-オキサゾール-3-イル]メタナミン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
科学的研究の応用
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylpropylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting oxazole is then treated with formaldehyde and hydrogen chloride to yield the hydrochloride salt of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反応の分析
Types of Reactions
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazole ring into other heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted oxazole compounds.
作用機序
The mechanism of action of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine: The free base form of the compound without the hydrochloride salt.
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanol: A related compound with a hydroxyl group instead of an amine.
[5-(2-Methylpropyl)-1,2-oxazol-3-yl]acetic acid: An oxazole derivative with a carboxylic acid group.
Uniqueness
The hydrochloride salt form of [5-(2-Methylpropyl)-1,2-oxazol-3-yl]methanamine offers improved solubility and stability compared to its free base form. This makes it more suitable for certain applications, particularly in pharmaceutical formulations where solubility and stability are critical factors.
特性
IUPAC Name |
[5-(2-methylpropyl)-1,2-oxazol-3-yl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6(2)3-8-4-7(5-9)10-11-8;/h4,6H,3,5,9H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJIHEFZVLNGQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=NO1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)


![N-[Cyano(thiophen-3-YL)methyl]-2-methoxybenzamide](/img/structure/B2578819.png)
![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![N-(5-chloro-2-methoxyphenyl)-N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]ethanediamide](/img/structure/B2578823.png)
![N-[2-(4-chlorobenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide](/img/structure/B2578824.png)

![4-[(1E)-4-bromobut-1-en-1-yl]-1,2-dimethylbenzene](/img/structure/B2578827.png)



